molecular formula C4H5ClN2O2S B3040459 2-methyl-1H-imidazole-5-sulfonyl chloride CAS No. 205311-54-2

2-methyl-1H-imidazole-5-sulfonyl chloride

Cat. No.: B3040459
CAS No.: 205311-54-2
M. Wt: 180.61 g/mol
InChI Key: QZSIDBSNCFPOCI-UHFFFAOYSA-N
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Description

2-methyl-1H-imidazole-5-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the imidazole ring, which imparts unique chemical properties and reactivity.

Scientific Research Applications

2-methyl-1H-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Safety and Hazards

Imidazoles, including “2-methyl-1H-imidazole-5-sulfonyl chloride”, can cause skin rashes and eye irritation . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-imidazole-5-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the imidazole ring. One common method involves the reaction of 2-methylimidazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2-methylimidazole+chlorosulfonic acid2-methyl-1H-imidazole-5-sulfonyl chloride+HCl\text{2-methylimidazole} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2-methylimidazole+chlorosulfonic acid→2-methyl-1H-imidazole-5-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-imidazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water or moisture, resulting in the formation of the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity.

Major Products

The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole-2-sulfonyl chloride: This compound is similar in structure but has a methyl group at the 1-position instead of the 2-position.

    1,2-dimethyl-1H-imidazole-5-sulfonyl chloride: This compound has an additional methyl group at the 1-position, which can influence its reactivity and properties.

Uniqueness

2-methyl-1H-imidazole-5-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups on the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-1H-imidazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c1-3-6-2-4(7-3)10(5,8)9/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSIDBSNCFPOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205311-54-2
Record name 2-methyl-1H-imidazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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